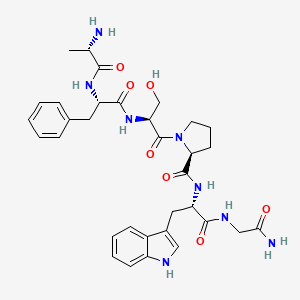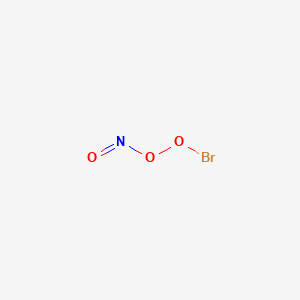![molecular formula C18H24S2 B14242160 6-[6-(2-Sulfanylethyl)naphthalen-2-YL]hexane-1-thiol CAS No. 583829-81-6](/img/structure/B14242160.png)
6-[6-(2-Sulfanylethyl)naphthalen-2-YL]hexane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[6-(2-Sulfanylethyl)naphthalen-2-yl]hexane-1-thiol is an organosulfur compound that features a naphthalene ring substituted with a sulfanylethyl group and a hexane-1-thiol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[6-(2-Sulfanylethyl)naphthalen-2-yl]hexane-1-thiol typically involves the following steps:
Preparation of 2-naphthalenethiol: This is achieved through the Newman–Kwart rearrangement starting from a thiocarbamate derivative of 2-naphthol.
Alkylation: The 2-naphthalenethiol undergoes alkylation with 1-bromo-6-chlorohexane to introduce the hexane chain.
Thiol Substitution: The final step involves the substitution of the chloro group with a thiol group to yield the desired compound.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
6-[6-(2-Sulfanylethyl)naphthalen-2-yl]hexane-1-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Various alkylated or arylated derivatives.
Applications De Recherche Scientifique
6-[6-(2-Sulfanylethyl)naphthalen-2-yl]hexane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the development of materials with specific electronic or photonic properties.
Mécanisme D'action
The mechanism of action of 6-[6-(2-Sulfanylethyl)naphthalen-2-yl]hexane-1-thiol involves its interaction with molecular targets through its thiol group. This group can form covalent bonds with cysteine residues in proteins, affecting their function. The naphthalene ring can also participate in π-π interactions with aromatic residues in proteins, further influencing biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthalenethiol: A simpler analog with a single thiol group attached to the naphthalene ring.
1-Naphthalenethiol: Another analog with the thiol group in a different position on the naphthalene ring.
6-(2-Sulfanylethyl)naphthalene: Lacks the hexane-1-thiol chain, making it less versatile in certain applications.
Uniqueness
6-[6-(2-Sulfanylethyl)naphthalen-2-yl]hexane-1-thiol is unique due to the presence of both a naphthalene ring and a hexane-1-thiol chain, which provides a combination of aromatic and aliphatic properties. This dual functionality allows for a wider range of chemical reactions and applications compared to its simpler analogs.
Propriétés
Numéro CAS |
583829-81-6 |
|---|---|
Formule moléculaire |
C18H24S2 |
Poids moléculaire |
304.5 g/mol |
Nom IUPAC |
6-[6-(2-sulfanylethyl)naphthalen-2-yl]hexane-1-thiol |
InChI |
InChI=1S/C18H24S2/c19-11-4-2-1-3-5-15-6-8-18-14-16(10-12-20)7-9-17(18)13-15/h6-9,13-14,19-20H,1-5,10-12H2 |
Clé InChI |
TZXQCYNOHSAZDH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2)CCS)C=C1CCCCCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(1-Methylbenzimidazol-2-yl)-1,4-dihydroquinolin-3-yl]quinoline](/img/structure/B14242078.png)

![N-(4-Oxo-4H-cyclopenta[b]thiophen-5-yl)benzamide](/img/structure/B14242086.png)

![2-[(Prop-2-yn-1-yl)sulfanyl]quinoline](/img/structure/B14242093.png)
![1(2H)-Naphthalenone, 2-[(3-bromophenyl)methylene]-3,4-dihydro-](/img/structure/B14242095.png)



![Phosphonic acid, [1-(butylamino)-1-methylbutyl]-, dibutyl ester](/img/structure/B14242114.png)
![N~1~-(Butan-2-yl)-N~2~-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14242128.png)


![8-{[4-(Hydroxyamino)-6-(octyloxy)pyrimidin-2-yl]amino}octan-1-ol](/img/structure/B14242138.png)
